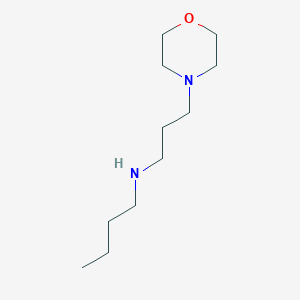
3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the pyridin-4-yl group suggests potential biological activity, as pyridine derivatives are known for their various pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar oxadiazole derivatives can offer insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves cyclization reactions of hydrazides with various reagents. For instance, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was achieved by reacting a pyridine-amino acetohydrazide with carbon disulfide and potassium hydroxide in ethanol . This method could potentially be adapted for the synthesis of 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid by using appropriate starting materials and reagents to introduce the propanoic acid moiety.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by spectroscopic methods such as IR, NMR, and MS, as well as X-ray crystallography . These techniques help determine the conformation and spatial arrangement of the atoms within the molecule. For example, the crystal structure of a pyrazolo[1,5-a]pyridine-containing oxadiazole derivative revealed a monoclinic system with coplanar aromatic rings, suggesting a conjugated system . Similar analysis techniques would be applied to 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid to elucidate its structure.
Chemical Reactions Analysis
Oxadiazole derivatives can participate in various chemical reactions due to their reactive sites. The oxadiazole ring can act as a nucleophilic site, while substituents on the ring can influence the compound's reactivity. The antimicrobial activity of oxadiazole derivatives is often attributed to their ability to interact with biological targets . The specific reactivity of 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid would depend on its exact structure and substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the pyridin-4-yl group can affect these properties. For example, polymorphism in oxadiazole derivatives can lead to different physical forms, which may have implications for their pharmaceutical applications . The optical properties, including absorption and fluorescence characteristics, are also important for potential applications in materials science or as biological probes . These properties of 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid would need to be determined experimentally.
Aplicaciones Científicas De Investigación
Coordination Complexes
Research on lanthanide coordination complexes using ligands like 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic carboxylate has been conducted. These complexes exhibit unique structural characteristics such as two-dimensional network structures and one-dimensional chain structures, contributing to the field of inorganic and organometallic polymers (Zhang et al., 2015).
Synthesis of Heterocyclic Compounds
This compound plays a role in the synthesis of a range of heterocyclic compounds, including 1,2,4-triazoles, which have demonstrated antimicrobial activities. The versatility in its reactions and the formation of various biologically active compounds is a significant contribution to medicinal chemistry (Bayrak et al., 2009).
Anticancer Research
In the field of anticancer research, derivatives of this compound, such as 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines, have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Such research enhances our understanding of potential anticancer agents (Abdo & Kamel, 2015).
Organic Light-Emitting Diodes (OLEDs)
Research into the use of m-terphenyl oxadiazole derivatives, including those containing pyridin-4-yl-1,3,4-oxadiazol-2-yl, for electron transport and exciton blocking in OLEDs has been conducted. This work contributes to the advancement of materials for high-efficiency OLEDs with reduced voltage requirements and improved performance (Shih et al., 2015).
Propiedades
IUPAC Name |
3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)2-1-8-12-10(13-16-8)7-3-5-11-6-4-7/h3-6H,1-2H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAOPUYDACUNLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390211 |
Source


|
| Record name | 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid | |
CAS RN |
328083-96-1 |
Source


|
| Record name | 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)





